Icopezil - 145508-78-7

Icopezil

Catalog Number: EVT-1201537
CAS Number: 145508-78-7
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Icopezil belongs to a class of compounds known as piperidine derivatives, which are characterized by their bicyclic structure. The drug has been investigated in clinical settings, reaching Phase 2 trials for indications related to Alzheimer's disease . Its mechanism of action involves reversible inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.

Synthesis Analysis

The synthesis of Icopezil involves several key chemical reactions and methodologies. The primary synthetic route includes the following steps:

  1. Starting Materials: The synthesis typically begins with 1-Boc-4-iodomethylpiperidine, which serves as a precursor for constructing the piperidine moiety present in Icopezil.
  2. Friedel-Crafts Condensation: This method is often employed to form the necessary aryl groups attached to the piperidine structure. The reaction conditions typically involve the use of Lewis acids as catalysts to facilitate the electrophilic aromatic substitution.
  3. N-Iodo Amide Reactions: N-iodo amides can be used to convert carboxylic acids into their corresponding iodides, which are intermediates in the synthesis of various iodinated compounds, including Icopezil .
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatographic methods are employed to isolate the final product in high purity.

These steps are critical for ensuring that Icopezil is synthesized efficiently and effectively while minimizing by-products.

Molecular Structure Analysis

Icopezil's molecular structure features a complex arrangement that includes a piperidine ring substituted with various functional groups. Key structural details include:

  • Piperidine Core: The presence of a six-membered nitrogen-containing ring contributes to its pharmacological activity.
  • Functional Groups: The molecule contains methoxy and carbonyl groups that play significant roles in its interaction with acetylcholinesterase.
  • Stereochemistry: The specific stereochemistry of Icopezil is crucial for its biological activity, influencing how it binds to its target enzyme.

The structural formula can be represented as follows:

Icopezil C27H29N3O6\text{Icopezil }C_{27}H_{29}N_{3}O_{6}

This representation highlights the complexity and potential for interaction with biological targets.

Chemical Reactions Analysis

Icopezil participates in various chemical reactions that are pivotal for its synthesis and functional activity:

  1. Acetylcholinesterase Inhibition: The primary reaction involves binding to acetylcholinesterase, where Icopezil competes with acetylcholine, preventing its hydrolysis and thus increasing its concentration at synaptic clefts .
  2. Nucleophilic Substitution Reactions: These reactions are essential for modifying the piperidine structure during synthesis, allowing for the introduction of various substituents that enhance biological activity.
  3. Degradation Pathways: Understanding how Icopezil degrades under physiological conditions is crucial for determining its stability and efficacy as a therapeutic agent.
Mechanism of Action

Icopezil exerts its therapeutic effects primarily through the inhibition of acetylcholinesterase. The mechanism can be summarized as follows:

  1. Binding Affinity: Icopezil binds reversibly to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine.
  2. Increased Acetylcholine Levels: By inhibiting this enzyme, Icopezil increases the availability of acetylcholine in synaptic clefts, enhancing cholinergic transmission which is often impaired in Alzheimer's disease.
  3. Selectivity: Research indicates that Icopezil exhibits high selectivity for acetylcholinesterase over butyrylcholinesterase, which may reduce side effects associated with broader cholinergic activity .
Physical and Chemical Properties Analysis

The physical and chemical properties of Icopezil contribute significantly to its pharmacological profile:

  • Molecular Weight: Approximately 485.54 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water may affect bioavailability.
  • Stability: Stability under various pH conditions is important for ensuring therapeutic efficacy; degradation pathways should be characterized.
  • Melting Point: Specific melting point data may vary based on purity but is essential for characterizing solid forms.

These properties are critical for formulation development and understanding how Icopezil behaves within biological systems.

Applications

Icopezil has several potential applications within scientific research and clinical practice:

  1. Alzheimer's Disease Treatment: Its primary application is as an acetylcholinesterase inhibitor aimed at improving cognitive function in patients with Alzheimer's disease .
  2. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding cholinergic signaling pathways and developing new treatments for neurodegenerative diseases .
  3. Combination Therapy: Investigations into combining Icopezil with other therapeutic agents (such as antipsychotics) have shown promise in enhancing cognitive outcomes in psychotic disorders .
Introduction to Icopezil

Chemical and Pharmacological Profile of Icopezil

Icopezil (chemical name: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) is classified as a small molecule drug with the molecular formula C₂₃H₂₅N₃O₂ and a molecular weight of 375.46 g/mol. The compound features a piperidine core structure, distinguishing it from other acetylcholinesterase inhibitor classes such as aminoacridines (tacrine) or carbamates (rivastigmine). Its three-dimensional conformation allows for specific interactions with the active site of acetylcholinesterase [9].

Pharmacologically, icopezil functions as a reversible, noncompetitive acetylcholinesterase (AChE) inhibitor with high selectivity for AChE over butyrylcholinesterase (BuChE). In vitro studies demonstrate that icopezil exhibits a half-maximal inhibitory concentration (IC₅₀) of 33 nmol/L against brain acetylcholinesterase, comparable to donepezil's inhibitory potency. However, icopezil shows significantly greater selectivity for AChE versus BuChE (selectivity ratio >200) than earlier inhibitors like tacrine, which only showed a 3.7-fold selectivity ratio [7].

Table 1: Chemical Properties of Icopezil

PropertyValue
Chemical Name1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine
Molecular FormulaC₂₃H₂₅N₃O₂
Molecular Weight375.46 g/mol
CAS Registry Number145508-78-7
Chemical ClassPiperidine derivative
SolubilityLow aqueous solubility
Protein BindingHigh (>90%)

The drug's physicochemical properties contribute to its blood-brain barrier permeability, enabling central nervous system activity. Icopezil's structural characteristics include a benzylpiperidine moiety that facilitates binding to the peripheral anionic site of acetylcholinesterase, similar to donepezil's binding mechanism. This specific binding is crucial for its inhibitory activity and selectivity profile [7] [9].

Historical Development and Regulatory Status

Icopezil was developed in the 1990s as part of a new generation of acetylcholinesterase inhibitors following the introduction of tacrine. Research efforts focused on creating compounds with improved selectivity, reduced hepatotoxicity, and more favorable pharmacokinetic profiles. Icopezil (designated CP-118954 during development) emerged from structure-activity relationship studies aiming to optimize piperidine-based inhibitors for enhanced central activity and reduced peripheral side effects [4] [7].

The compound reached Phase 2 clinical trials for Alzheimer's disease in both the United States and Japan during the late 1990s and early 2000s. These trials aimed to establish proof of concept for cognitive improvement in Alzheimer's patients and evaluate preliminary efficacy signals. Despite showing pharmacological activity, icopezil's development was discontinued following Phase 2 evaluation, though specific reasons for discontinuation were not fully disclosed in the available literature [4].

Patent analysis reveals intellectual property protection for icopezil, primarily covering its chemical composition, synthesis methods, and therapeutic applications for neurodegenerative disorders. The patent portfolio reflects the significant research investment in developing selective acetylcholinesterase inhibitors during this period of Alzheimer's therapeutic research [4].

Table 2: Developmental History of Icopezil

Development PhaseStatusRegionTimeline
Preclinical ResearchCompletedGlobalEarly 1990s
Phase 1 ClinicalCompletedUnited StatesMid-1990s
Phase 2 ClinicalDiscontinuedUnited StatesLate 1990s
Phase 2 ClinicalDiscontinuedJapanEarly 2000s
Regulatory ApprovalNone grantedGlobalN/A

Icopezil never achieved market approval from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the Japanese Pharmaceuticals and Medical Devices Agency (PMDA). Consequently, it remains an investigational compound available primarily for research purposes, with current access limited to chemical suppliers specializing in research compounds for scientific investigation [4] [9].

Role in Cholinergic Neurotransmission Modulation

Icopezil exerts its primary pharmacological effect through reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine in synaptic clefts. By binding to AChE's catalytic site, icopezil prevents the breakdown of acetylcholine, thereby increasing both the concentration and duration of action of this neurotransmitter in key brain regions affected by Alzheimer's disease, particularly the cortex and hippocampus [3] [6].

The cholinergic hypothesis of Alzheimer's disease posits that degeneration of cholinergic neurons in the basal forebrain and the resulting acetylcholine deficit contribute significantly to cognitive impairment. Icopezil addresses this deficit indirectly through enzyme inhibition rather than direct receptor stimulation. In vitro studies demonstrate that icopezil achieves 50% acetylcholinesterase inhibition at nanomolar concentrations (IC₅₀ ≈ 33 nM), comparable to approved drugs like donepezil [7].

Icopezil shows significantly greater selectivity for acetylcholinesterase over butyrylcholinesterase (>200-fold) compared to non-selective inhibitors such as tacrine. This selectivity profile may theoretically offer advantages in reducing peripheral cholinergic side effects, though this potential benefit was not fully evaluated due to the compound's discontinuation. The biochemical basis for this selectivity lies in icopezil's molecular structure, which preferentially interacts with specific residues in the acetylcholinesterase active site gorge [7].

Beyond primary enzyme inhibition, icopezil may influence broader cholinergic signaling pathways. Experimental evidence suggests that sustained acetylcholinesterase inhibition can lead to upregulation of nicotinic receptors in cortical neurons, potentially enhancing cholinergic neurotransmission efficiency. Additionally, by increasing acetylcholine availability, icopezil may indirectly modulate neurotrophic factors and neuroinflammatory processes implicated in Alzheimer's progression, though these secondary mechanisms were not thoroughly characterized for icopezil specifically [6] [8].

Table 3: Comparative Selectivity Profile of Cholinesterase Inhibitors

CompoundAChE IC₅₀ (nmol/L)BuChE IC₅₀ (nmol/L)Selectivity Ratio (BuChE/AChE)
Icopezil33>6,600>200
Donepezil3398830
Tacrine1257.20.06
Galantamine3,90018,6004.8

The compound's structural similarity to donepezil suggests potential non-cholinergic mechanisms that might contribute to its pharmacological profile. These include possible interactions with voltage-gated ion channels and modulation of amyloid precursor protein processing, though these effects were not specifically documented for icopezil in the available literature. Research indicates that acetylcholinesterase inhibitors may also influence amyloid-beta aggregation through peripheral anionic site interactions, representing a potential disease-modifying mechanism beyond symptomatic treatment [6] [8].

Properties

CAS Number

145508-78-7

Product Name

Icopezil

IUPAC Name

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C23H25N3O2/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17/h1-5,12,14,16H,6-11,13,15H2,(H,24,27)

InChI Key

MTCMTKNMZCPKLX-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5

Canonical SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5

Isomeric SMILES

C1CN(CCC1CCC2=C3C=C4CC(=O)N=C4C=C3ON2)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.